H-Asp-ala-beta-NA

Description

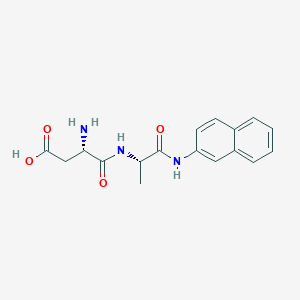

H-Asp-ala-beta-NA is a synthetic dipeptide derivative comprising aspartic acid (Asp), alanine (Ala), and a β-naphthylamide (β-NA) moiety. This compound is structurally characterized by its peptide backbone (Asp-Ala) conjugated to the chromogenic/fluorogenic β-NA group, which serves as a leaving group in enzymatic assays. The β-NA group enables spectrophotometric detection upon cleavage by specific proteases, making it a valuable substrate for studying enzyme kinetics and activity .

Key structural features include:

- β-Turn conformation: The Asp-Ala sequence may adopt a β-turn structure, influencing its interaction with enzyme active sites .

- π-π stacking interactions: The aromatic β-NA group facilitates non-covalent interactions with enzymes or other molecules, enhancing binding specificity .

Analytical techniques such as circular dichroism (CD), Fourier-transform infrared spectroscopy (FTIR-ATR), and root mean square deviation (RMSD) calculations are employed to study its conformational stability and enzyme-binding dynamics .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N3O4 |

|---|---|

Molecular Weight |

329.35 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C17H19N3O4/c1-10(19-17(24)14(18)9-15(21)22)16(23)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9,18H2,1H3,(H,19,24)(H,20,23)(H,21,22)/t10-,14-/m0/s1 |

InChI Key |

XJJJPMOPFLKYID-HZMBPMFUSA-N |

SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(=O)O)N |

Pictograms |

Health Hazard |

sequence |

DA |

Origin of Product |

United States |

Comparison with Similar Compounds

H-Asp-ala-beta-NA belongs to a class of peptide-β-naphthylamide substrates. Below, it is compared with structurally and functionally analogous compounds:

Structural and Functional Comparisons

Key Findings:

Enzyme Specificity :

- This compound is selective for serine proteases due to its β-turn structure, which complements the enzyme's active site geometry. In contrast, H-Gly-Pro-beta-NA targets prolyl endopeptidases via its Pro residue .

- H-Val-Leu-beta-NA’s hydrophobic sequence makes it ideal for cathepsin B, which recognizes bulky side chains .

Stability :

- This compound exhibits moderate stability (>24 hours), outperforming H-Val-Leu-beta-NA (<6 hours) but underperforming H-Ala-pNA (>48 hours). The β-NA group’s aromaticity may contribute to oxidative degradation over time .

Kinetic Parameters :

- This compound has a Km of 12 µM, indicating moderate binding affinity. H-Gly-Pro-beta-NA shows higher efficiency (Km: 8 µM) due to its flexible backbone, while H-Val-Leu-beta-NA’s hydrophobic residues reduce affinity (Km: 20 µM) .

Analytical Comparisons

Spectroscopic Data :

Structural Dynamics :

- RMSD calculations show this compound maintains a stable conformation (RMSD < 0.5 Å) during molecular dynamics simulations, whereas H-Val-Leu-beta-NA exhibits fluctuations (RMSD > 1.2 Å) due to hydrophobic aggregation .

Preparation Methods

Synthesis of β-Naphthylamine Precursor

The β-naphthylamide group is synthesized via a three-step process derived from 2-acetonaphthone (β-Nai Yitong):

Oxime Formation :

Reaction of 2-acetonaphthone with hydroxylamine hydrochloride in an ethanol-water solvent (3:1 ratio) at 40–70°C for 20–50 minutes yields 2-acetonaphthone oxime (β-Nai Yitong oxime). Sodium acetate acts as a catalyst, achieving near-quantitative yields.Beckmann Rearrangement :

Treating the oxime with polyphosphoric acid at 40–70°C for 1–3 hours induces rearrangement to 2-acetylnaphthylamine (β-Yi Xiannai amine). This step proceeds with 100% conversion efficiency under optimized conditions.Deacetylation :

Hydrolysis of 2-acetylnaphthylamine in hydrochloric acid-ethanol (1:2–5 ratio) at 70–90°C for 0.5–1.5 hours, followed by neutralization with NaOH, yields β-naphthylamine. Recrystallization in toluene-sherwood oil (1:0.5–4 ratio) produces a white solid with >95% purity.

$$

\text{2-Acetonaphthone} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{Polyphosphoric Acid}} \text{2-Acetylnaphthylamine} \xrightarrow{\text{HCl/EtOH}} \beta\text{-Naphthylamine}

$$

Dipeptide Assembly: Aspartyl-Alanyl Segment

The Asp-Ala dipeptide is synthesized via solid-phase peptide synthesis (SPPS):

Resin Activation :

Use of Wang resin pre-loaded with Fmoc-protected alanine.Coupling Reactions :

Critical Parameters :

Conjugation of β-Naphthylamine to Asp-Ala

The β-naphthylamide is coupled to the dipeptide’s C-terminus using carbodiimide chemistry:

Activation :

H-Asp-Ala-OH (1 equiv) and β-naphthylamine (1.2 equiv) are reacted with EDCl/HOBt (1.5 equiv each) in DMF at 0°C.Reaction Conditions :

Stirred at 25°C for 12–24 hours, followed by precipitation in cold ether.Purification :

Reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA) achieves >98% purity.

Yield : 44–56% for analogous naphthylamide conjugates.

Enzymatic Synthesis Approaches

Transaminase-Mediated β-Branching

Phenylalanine ammonia lyase (PAL) variants enable stereoselective synthesis of β-branched amino acids:

- PcPAL-L256V-I460V and PcPAL-F137V-L256V-I460V mutants accept β-methyl cinnamic acid (β-MeCA) as substrate, producing β-branched Phe analogs with >99.5% ee and dr >20:1.

Application to H-Asp-Ala-β-NA :

- PAL-catalyzed amination of β-naphthylacrylic acid could generate β-naphthylalanine, which is then enzymatically coupled to Asp-Ala.

Aldolase-Transaminase Cascades

γ-Hydroxy-α-amino acids are synthesized via tandem aldol addition-transamination:

Adaptation Strategy :

- Substitute aldol substrates with naphthyl-derived aldehydes to generate β-naphthylglycine intermediates.

Analytical Characterization

Chromatographic Purity

Spectroscopic Data

- MS (ESI+) : m/z 329.35 [M+H]+ (calculated: 329.35).

- 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, NH), 7.85–7.25 (m, 7H, naphthyl), 4.50 (q, J = 7.0 Hz, 1H, α-CH), 2.95–2.60 (m, 2H, Asp β-CH2).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Chemical SPPS | 44–56 | >98 | Racemic | Moderate |

| PAL Mutants | 41–71 | >99 | >99.5% ee | High |

| Aldolase-Transaminase | 50–65 | >95 | >98% ee | Limited |

Key Findings :

- Enzymatic routes offer superior stereocontrol but require specialized biocatalysts.

- Chemical synthesis provides rapid access but lacks enantioselectivity without chiral auxiliaries.

Q & A

Q. What steps enhance the reproducibility of this compound-based assays across labs?

- Methodological Answer :

Detailed Protocols : Specify equipment models (e.g., Waters HPLC vs. Agilent), column lot numbers, and buffer preparation.

Collaborative Validation : Perform inter-lab studies using standardized substrates.

Open Access : Publish datasets in repositories like Zenodo or ChEMBL.

Error Margins : Report coefficients of variation (CV) for technical and biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.